molecular formula C17H22N2O2 B13718935 tert-Butyl 3-{[(4-ethynylphenyl)amino]methyl}azetidine-1-carboxylate

tert-Butyl 3-{[(4-ethynylphenyl)amino]methyl}azetidine-1-carboxylate

Katalognummer: B13718935
Molekulargewicht: 286.37 g/mol
InChI-Schlüssel: FUBNVIXPJQAKJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-{[(4-ethynylphenyl)amino]methyl}azetidine-1-carboxylate: is an organic compound with the molecular formula C16H21NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl carbamate protecting group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-{[(4-ethynylphenyl)amino]methyl}azetidine-1-carboxylate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ethynylphenyl Group: This step often involves palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to introduce the ethynylphenyl moiety.

    Protection with tert-Butyl Carbamate: The final step involves the protection of the amine group with tert-butyl carbamate under basic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, to form various oxidized derivatives.

    Reduction: Reduction reactions can target the azetidine ring or the ethynyl group, leading to hydrogenated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives with functional groups like alcohols or ketones.

    Reduction: Hydrogenated azetidine or ethynyl groups.

    Substitution: Substituted azetidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate the function of specific proteins or pathways.

Industry:

    Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or coatings.

    Agriculture: It may find applications in the development of new agrochemicals, such as pesticides or herbicides.

Wirkmechanismus

The mechanism of action of tert-Butyl 3-{[(4-ethynylphenyl)amino]methyl}azetidine-1-carboxylate involves its interaction with specific molecular targets. The ethynylphenyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
  • tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate

Comparison:

  • Structural Differences: While these compounds share the tert-butyl carbamate protecting group, they differ in the nature of the substituents attached to the azetidine or piperidine rings.
  • Unique Features: tert-Butyl 3-{[(4-ethynylphenyl)amino]methyl}azetidine-1-carboxylate is unique due to the presence of the ethynylphenyl group, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and catalysis.

Eigenschaften

Molekularformel

C17H22N2O2

Molekulargewicht

286.37 g/mol

IUPAC-Name

tert-butyl 3-[(4-ethynylanilino)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C17H22N2O2/c1-5-13-6-8-15(9-7-13)18-10-14-11-19(12-14)16(20)21-17(2,3)4/h1,6-9,14,18H,10-12H2,2-4H3

InChI-Schlüssel

FUBNVIXPJQAKJB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(C1)CNC2=CC=C(C=C2)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.